molecular formula C14H9IO B12078761 2-(4-Iodophenyl)benzofuran

2-(4-Iodophenyl)benzofuran

Cat. No.: B12078761
M. Wt: 320.12 g/mol
InChI Key: CFRDNDSKFFQANU-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenyl)benzofuran can be achieved through several methods. One common approach involves the cyclization of 2-iodophenyl allyl ethers using palladium-catalyzed intramolecular Heck reactions . Another method includes the use of radical reactions with heteroatom-centered super-electron-donors to facilitate the formation of the benzofuran ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Iodophenyl)benzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. The presence of the iodine atom enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzofuran: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.

    2-(4-Bromophenyl)benzofuran: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and applications.

    2-(4-Chlorophenyl)benzofuran:

Uniqueness

2-(4-Iodophenyl)benzofuran is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity in substitution reactions and its binding affinity in biological systems, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H9IO

Molecular Weight

320.12 g/mol

IUPAC Name

2-(4-iodophenyl)-1-benzofuran

InChI

InChI=1S/C14H9IO/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H

InChI Key

CFRDNDSKFFQANU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)I

Origin of Product

United States

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